molecular formula C17H27N3 B3038747 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine CAS No. 896055-23-5

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine

Cat. No.: B3038747
CAS No.: 896055-23-5
M. Wt: 273.4 g/mol
InChI Key: WWKLYRBVTHFMIZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine (CAS 896055-23-5) is a chemical compound with the molecular formula C17H27N3 and a molecular weight of 273.42 g/mol . This compound features a piperazine ring linked to a benzyl group and a piperidine moiety, a structural pattern common in medicinal chemistry research. The piperazine and piperidine rings are privileged scaffolds frequently found in biologically active compounds and drugs approved by the FDA . These structures are often investigated for their ability to interact with central nervous system targets. Compounds with piperidine and piperazine substructures are of significant research interest for neurological diseases. For instance, similar 1-benzylpiperidine derivatives have been explored as key components in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, and as muscarinic receptor 4 (M4) antagonists for potential application in conditions like Parkinson's disease and schizophrenia . The structural motif of a piperidine ring connected to a piperazine is also found in research chemicals studied as endocannabinoid hydrolase inhibitors, such as MAGL and FAAH, which are important enzymes in the endogenous cannabinoid system . This product is supplied for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes.

Properties

IUPAC Name

1-benzyl-4-(piperidin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-5,17-18H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKLYRBVTHFMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 4-piperidinemethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine has several notable scientific applications:

Medicinal Chemistry

  • Pharmaceutical Development : This compound serves as a building block for synthesizing various pharmaceutical agents aimed at treating neurological disorders and cancer. Its structural properties enable modifications that can enhance therapeutic effects and reduce side effects.

Biological Studies

  • Cellular Mechanisms : Researchers utilize this compound to investigate its effects on cellular processes, including neurotransmitter modulation. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, and antipsychotic effects by interacting with specific receptors in the central nervous system.

Industrial Applications

  • Intermediate Production : In industrial chemistry, this compound acts as an intermediate in synthesizing agrochemicals and other industrial compounds. Its versatility makes it valuable in various chemical processes.

Case Studies and Research Findings

  • Neurological Research : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic roles in treating conditions like Alzheimer's disease.
  • Cancer Treatment Development : Another research effort highlighted the compound's ability to inhibit tumor cell proliferation in vitro, indicating its promise as a lead compound for developing anti-cancer drugs.
  • Behavioral Studies : Experimental studies have shown that this compound can influence anxiety-like behaviors in animal models, suggesting its potential application in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesic, anti-inflammatory, and antipsychotic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine with structurally analogous benzylpiperazine and piperidine derivatives, highlighting key differences in substituents, molecular weight, and biological activities:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity/Application Reference
This compound Piperazine + benzyl + piperidinylmethyl 332.24 Hemozoin inhibition (antimalarial intermediate)
1-Benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine Piperazine + benzyl + nitroimidazole 391.48 Not explicitly stated (structural analog)
(4-Benzylpiperazin-1-yl)[1-(3-fluorobenzoyl)piperidin-4-yl]methanone Piperazine + benzyl + fluorobenzoyl-piperidine 423.50 Not explicitly stated (kinase/protease targeting)
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine Piperazine + benzyl + bromopyridine 332.24 Potential CNS or antimicrobial applications
1-Methyl-4-piperidin-4-yl-piperazine Piperazine + methyl + piperidinyl 183.29 Lower hA2AAR affinity (Ki = 594 nM)

Key Findings from Comparative Studies

  • Receptor Binding Affinity: Piperazine-containing derivatives generally exhibit superior binding to targets like the human adenosine A2A receptor (hA2AAR) compared to piperidine analogs. For example, replacing piperidine with piperazine in thiazolopyrimidine derivatives improved hA2AAR affinity from Ki = 594 nM (piperidine) to Ki = 58 nM (piperazine) . This underscores the importance of the piperazine ring’s hydrogen-bonding capacity and conformational adaptability.
  • Enzyme Inhibition : In cholinesterase inhibitor studies, replacing piperazine with morpholine or piperidine bioisosteres (e.g., 4r , 4s ) reduced activity by up to 15-fold, confirming the critical role of the piperazine nitrogen atoms in enzyme interaction .
  • Solubility and Spacer Effects : Compounds with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., 8ac , 8j ) demonstrated higher aqueous solubility (80 μM at pH 2.0–6.5) compared to direct-attachment analogs like 8a (<20 μM). The piperidin-4-ylmethyl group in the target compound may balance solubility and membrane permeability .

Activity-Substituent Relationships

  • Benzyl vs. Other Aromatic Groups : Benzyl-substituted piperazines (e.g., This compound ) often show enhanced CNS penetration compared to phenyl or phenylethyl analogs due to optimized lipophilicity .
  • Nitro and Halogen Substituents : Derivatives with electron-withdrawing groups (e.g., nitro in , bromo in ) may enhance metabolic stability but could reduce solubility.
  • Hybrid Scaffolds : The piperazine-piperidine hybrid in the target compound provides dual flexibility for targeting both enzymes (e.g., BACE1 in Alzheimer’s disease) and receptors (e.g., 5-HT6), as seen in related indole-piperazine hybrids (Ki = 18–916 nM) .

Biological Activity

1-Benzyl-4-(piperidin-4-ylmethyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and antiviral applications. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a benzyl and a piperidinylmethyl substituent. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological properties. These compounds have been investigated for their potential as muscarinic receptor antagonists, which are promising for treating neurological disorders such as Alzheimer's disease and Lewy Body dementia .

2. Antiviral Activity

A notable study highlighted the efficacy of N-benzyl 4,4-disubstituted piperidines, which include derivatives of this compound, as inhibitors of the H1N1 influenza virus. These compounds demonstrated a novel mechanism of action involving the inhibition of hemagglutinin-mediated membrane fusion, making them potential candidates for antiviral drug development .

The mechanism underlying the biological activity of this compound involves its binding to specific receptors and enzymes. For instance, it has been shown to interact with the fatty acid amide hydrolase (FAAH), which plays a critical role in regulating endocannabinoid levels in the brain . This interaction suggests potential applications in pain management and anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
NeuropharmacologicalMuscarinic receptor antagonistsInhibition of receptor activity
AntiviralPiperidine derivativesInhibition of hemagglutinin-mediated membrane fusion
Endocannabinoid modulationPiperazine carbamatesInhibition of FAAH leading to increased endocannabinoid levels

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of N-benzyl 4,4-disubstituted piperidines, researchers found that certain derivatives exhibited low micromolar activity against H1N1 influenza virus. The study utilized both in vitro assays and computational modeling to elucidate the binding interactions between the compounds and viral proteins, identifying critical structural features necessary for antiviral activity .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the neuropharmacological effects of piperidine derivatives, including this compound. The study demonstrated that these compounds could significantly alter behavior in rodent models, suggesting their potential use in treating cognitive deficits associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-Benzyl-4-(piperidin-4-ylmethyl)piperazine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 1-benzylpiperazine reacts with piperidin-4-ylmethyl halides under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate alkylation. Optimization includes varying temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) .
  • Critical Parameters : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for amine:halide), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆) identifies benzyl protons (δ 7.2–7.4 ppm) and piperazine/piperidine methylene signals (δ 2.2–3.5 ppm). NOESY confirms spatial proximity of benzyl and piperidinyl groups .
  • LC/MS : ESI+ mode confirms molecular ion peaks (e.g., m/z = 503.1 [M+H]⁺) and fragmentation patterns for purity assessment .
    • Validation : Cross-referencing with PubChem data (InChIKey, molecular formula) ensures consistency .

Q. What are the key physicochemical properties influencing its solubility and bioavailability?

  • Properties :

  • LogP : ~2.8 (predicted via PubChem), indicating moderate lipophilicity.
  • TPSA : ~15 Ų (low polarity), favoring blood-brain barrier penetration .
    • Solubility : Poor aqueous solubility (≤1 mg/mL) necessitates DMSO or ethanol for in vitro studies. Micellar solubilization (e.g., Cremophor EL) improves bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

  • Crystallographic Workflow :

  • Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) .
  • Diffraction data collected at 100 K; hydrogen atoms placed geometrically.
    • Key Findings : Piperazine rings adopt chair conformations; benzyl groups exhibit torsional angles of 60–80° relative to the piperazine plane .

Q. What strategies address contradictions in biological activity data across in vitro assays?

  • Case Study : Antiplasmodial activity (IC₅₀ = 0.5 μM in Plasmodium falciparum) vs. cytotoxicity (CC₅₀ > 10 μM in HepG2 cells).
  • Resolution :

  • Validate assay conditions (e.g., ATP quantification vs. microscopy for parasite viability).
  • Control for off-target effects via kinase profiling panels .

Q. How does functional group modification (e.g., nitro → amino) alter pharmacological profiles?

  • SAR Insights :

  • Nitro groups enhance electron-withdrawing effects, stabilizing receptor-ligand interactions (e.g., serotonin receptor binding).
  • Reduction to amino groups (H₂/Pd-C) increases basicity, altering pharmacokinetics (e.g., t₁/₂ increases from 2h → 6h) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(piperidin-4-ylmethyl)piperazine
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